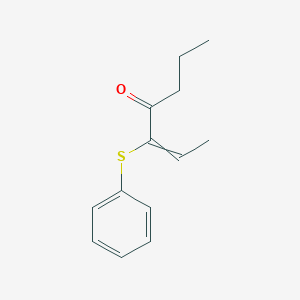

3-(Phenylsulfanyl)hept-2-en-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Phenylsulfanyl)hept-2-en-4-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to a hept-2-en-4-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of nucleophilic aromatic substitution reactions, where a phenylsulfanyl group is introduced to an appropriate precursor under specific reaction conditions . Another approach involves the use of Grignard reagents, where the phenylsulfanyl group is added to the hept-2-en-4-one backbone through a series of reactions .

Industrial Production Methods

Industrial production of 3-(Phenylsulfanyl)hept-2-en-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)hept-2-en-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the phenylsulfanyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Phenylsulfanyl)hept-2-en-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)hept-2-en-4-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3-(Phenylsulfanyl)hept-2-en-4-one

- 3-(Phenylsulfanyl)but-2-en-4-one

- 3-(Phenylsulfanyl)pent-2-en-4-one

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The length of the carbon chain and the position of the phenylsulfanyl group play a crucial role in determining its properties and applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Phenylsulfanyl)hept-2-en-4-one, and what catalysts or conditions are critical for optimizing yield and selectivity?

- Methodological Answer : The compound can be synthesized via thiol-ene click reactions or Claisen-Schmidt condensation , leveraging phenylsulfanyl nucleophiles and α,β-unsaturated ketones. Catalysts like Lewis acids (e.g., BF₃·OEt₂) or base-mediated conditions (e.g., K₂CO₃ in DMF) are critical for regioselectivity. Solvent polarity and temperature (e.g., reflux in THF vs. room temperature in DCM) significantly influence reaction rates and stereochemical outcomes. Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How should researchers approach the spectroscopic characterization of this compound to ensure structural accuracy?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the enone system (δ ~6.5–7.5 ppm for vinyl protons, δ ~190–210 ppm for ketone carbons) and the phenylsulfanyl moiety (δ ~2.5–3.5 ppm for SCH₂ protons). IR spectroscopy (C=O stretch ~1700 cm⁻¹, C=S stretch ~600–700 cm⁻¹) and high-resolution mass spectrometry (HRMS) are essential for validating molecular weight and functional groups. Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What solvent systems and reaction conditions are reported to influence the stereochemical outcomes in the synthesis of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) favor kinetic control for faster reactions but may lead to byproducts, while non-polar solvents (e.g., toluene) under reflux enable thermodynamic control for stable stereoisomers. Steric effects from substituents on the heptenone backbone can be mitigated using bulky bases (e.g., LDA) to direct regioselectivity. Monitor reaction progress via TLC with UV-active spots or GC-MS for real-time analysis .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to predict reaction pathways or electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model the frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic attacks. Transition state analysis (using QST2 or NEB methods) elucidates energy barriers in cycloaddition or sulfanyl-group transfer reactions. Solvent effects can be incorporated via PCM (Polarizable Continuum Model) to simulate reaction environments. Validate computational results with experimental kinetic data or X-ray crystallography .

Q. What strategies resolve contradictions in reported bioactivity data for phenylsulfanyl-containing compounds, such as conflicting enzyme inhibition results?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay pH, enzyme isoforms). Use structure-activity relationship (SAR) studies to isolate the role of the heptenone backbone versus the sulfanyl group. Validate findings with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and control for redox-active impurities, which may artifactually inhibit enzymes. Cross-reference pharmacopeial purity standards (e.g., USP-NF protocols for related compounds) .

Q. What novel catalytic systems have been explored for the asymmetric synthesis of this compound enantiomers?

- Methodological Answer : Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) and transition-metal complexes (e.g., Ru-BINAP) enable enantioselective sulfanylations. Asymmetric induction is highly dependent on ligand design (e.g., phosphoramidites) and solvent chirality. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) . Recent advances in organocatalysis (e.g., proline derivatives) show promise for sulfur-centered stereocontrol .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to address discrepancies in the thermal stability data of this compound across studies?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under standardized conditions (heating rate: 10°C/min, N₂ atmosphere) to eliminate oxidative decomposition artifacts. Compare results with differential scanning calorimetry (DSC) to differentiate melting points from degradation events. Replicate studies using independently synthesized batches to rule out impurity effects. Apply multivariate statistical analysis (e.g., PCA) to identify outlier datasets .

Q. What methodological frameworks are recommended for integrating this compound into multi-step synthetic pathways without side reactions?

- Methodological Answer : Use retrosynthetic analysis to identify orthogonal protecting groups (e.g., tert-butyl for ketones, trityl for sulfanyl groups). Optimize stepwise coupling reactions via DoE (Design of Experiments) to minimize cross-reactivity. Monitor intermediates by LC-MS and employ flow chemistry for exothermic steps. Validate pathway efficiency using atom economy and E-factor metrics .

Properties

CAS No. |

56631-63-1 |

|---|---|

Molecular Formula |

C13H16OS |

Molecular Weight |

220.33 g/mol |

IUPAC Name |

3-phenylsulfanylhept-2-en-4-one |

InChI |

InChI=1S/C13H16OS/c1-3-8-12(14)13(4-2)15-11-9-6-5-7-10-11/h4-7,9-10H,3,8H2,1-2H3 |

InChI Key |

GZHSLYQKHGGMRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(=CC)SC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.